molecular formula C27H23N5O5 B12133221 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12133221
M. Wt: 497.5 g/mol
InChI Key: JICVJDKXDWUFBE-UHFFFAOYSA-N
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Description

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzodioxoles, and pyrroloquinoxalines. Key steps in the synthesis may include:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through cyclization reactions involving substituted anilines and appropriate reagents.

    Introduction of the Benzodioxole Moiety: This step may involve coupling reactions using benzodioxole derivatives.

    Functionalization of the Core Structure:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and materials science.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors.

Medicine

The compound could have potential therapeutic applications, such as anticancer or antimicrobial agents.

Industry

In the industrial sector, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide shares structural similarities with other heterocyclic aromatic compounds such as quinoxalines, benzodioxoles, and pyrroles.

Uniqueness

The unique combination of functional groups and the specific arrangement of atoms in this compound contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N5O5

Molecular Weight

497.5 g/mol

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C27H23N5O5/c1-34-19-10-8-16(12-21(19)35-2)32-25(28)23(24-26(32)31-18-6-4-3-5-17(18)30-24)27(33)29-13-15-7-9-20-22(11-15)37-14-36-20/h3-12H,13-14,28H2,1-2H3,(H,29,33)

InChI Key

JICVJDKXDWUFBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC6=C(C=C5)OCO6)N)OC

Origin of Product

United States

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